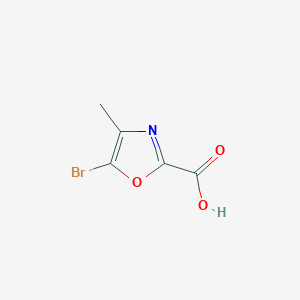
5-Bromo-4-methyloxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyloxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₄BrNO₃. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the oxazole ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyloxazole-2-carboxylic acid typically involves the bromination of 4-methyloxazole-2-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methyloxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 5-substituted oxazole derivatives.
Oxidation Reactions: Formation of 4-formyloxazole-2-carboxylic acid or 4-carboxyloxazole-2-carboxylic acid.
Reduction Reactions: Formation of 4-methyloxazole-2-carboxaldehyde or 4-methyloxazole-2-methanol.
Aplicaciones Científicas De Investigación
5-Bromo-4-methyloxazole-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.
Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methyloxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The compound can also participate in hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methyloxazole-4-carboxylic acid
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- 4-Methyloxazole-2-carboxylic acid
Uniqueness
5-Bromo-4-methyloxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the carboxylic acid group at the 2nd position makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C5H4BrNO3 |
|---|---|
Peso molecular |
205.99 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(6)10-4(7-2)5(8)9/h1H3,(H,8,9) |
Clave InChI |
VHVOUTRVHQBHIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



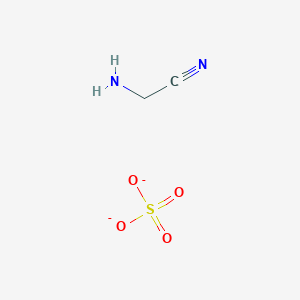
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
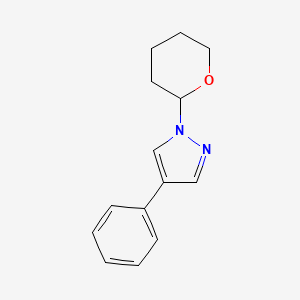
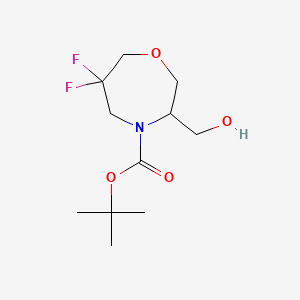

![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)

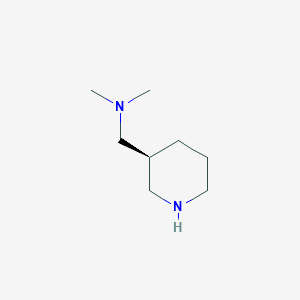

![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)

